1-Methyl-4-(2-phenylpropanoyl)piperazine
Description
1-Methyl-4-(2-phenylpropanoyl)piperazine is a piperazine derivative characterized by a methyl group at the 1-position and a 2-phenylpropanoyl moiety at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities, making this compound a candidate for diverse applications .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.327 |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-12(13-6-4-3-5-7-13)14(17)16-10-8-15(2)9-11-16/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
BUMKVLHSYMXXSP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Piperazine Derivatives
Selenium-Containing Derivatives
- 1-Methyl-4-(3-(phenylselanyl)propyl)piperazine (RSe-1) and 1-Methyl-4-(4-(phenylselanyl)butyl)piperazine (RSe-2)
Aryl-Substituted Derivatives
- 1-Methyl-4-(4-nitrophenyl)piperazine Synthesis: Coupling of 1-iodo-4-nitrobenzene with methylpiperazine (). Applications: Intermediate for nitro-reduction to 4-aminophenyl derivatives ().
- 1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine Role in FLT3 Inhibitors: Combined with aminoisoquinoline moieties in ponatinib analogs for synergistic FLT3 inhibition ().
Bioactive Derivatives with Heterocyclic Moieties
- 1-Methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4d)
Antifilarial and Antidiabetic Derivatives
- N-Oxide of 1-Methyl-4-(pyrrolidin-1-yl-carbonyl)piperazine
- 1-Methyl-4-(2',4'-dichlorobenzyl)-2-imidazolinylpiperazine (PMS 812) Application: Antidiabetic agent enhancing insulin secretion via non-adrenergic mechanisms ().
Structure-Activity Relationships (SAR)
- Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂, CF₃): Enhance stability and receptor binding (e.g., FLT3 inhibition in ). Selenium Incorporation: Improves radical modulation but may reduce solubility without salt formation (). Bulkier Groups (e.g., benzyl, thiadiazole): Increase selectivity for targets like dopamine transporters or antifungal enzymes ().
- Synergistic Moieties: The 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine group requires complementary structural elements (e.g., aminoisoquinoline) for FLT3 inhibition, emphasizing multi-component pharmacophore design ().
Physicochemical and Pharmacokinetic Properties
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